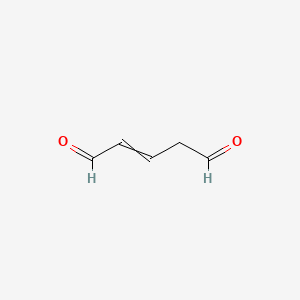

Pent-2-enedial

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6O2 |

|---|---|

Molecular Weight |

98.1 g/mol |

IUPAC Name |

pent-2-enedial |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2 |

InChI Key |

NEOPYIBVKJWHMN-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC=O)C=O |

Synonyms |

glutaconaldehyde |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-pent-2-enedial

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-pent-2-enedial is a bifunctional organic compound featuring both aldehyde and alkene moieties in a cis-configuration. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic data. Due to the limited availability of experimental data for this specific molecule, this document combines computed data with established principles of reactivity for α,β-unsaturated dialdehydes. Furthermore, it outlines a plausible synthetic protocol and discusses the compound's potential role in biological signaling pathways, particularly the Nrf2-Keap1 pathway, which is critical in cellular defense against oxidative stress. This technical guide is intended to serve as a foundational resource for researchers in chemistry and drug development.

Chemical Properties and Data

(Z)-pent-2-enedial, with the molecular formula C₅H₆O₂, is a small, reactive molecule. Its structure consists of a five-carbon chain with aldehyde groups at both termini and a carbon-carbon double bond in the Z-configuration at the C2 position.

Structural and Physical Properties

A summary of the computed structural and physical properties of (Z)-pent-2-enedial is presented in Table 1. These values are derived from computational models and provide an estimation of the compound's characteristics.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| IUPAC Name | (Z)-pent-2-enedial | [1] |

| SMILES | C(/C=C\C=O)C=O | [1] |

| InChI | InChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2/b2-1- | [1] |

| InChIKey | NEOPYIBVKJWHMN-UPHRSURJSA-N | [1] |

| XLogP3-AA | -0.4 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 98.036779430 Da | [1] |

| Monoisotopic Mass | 98.036779430 Da | [1] |

| Complexity | 84.1 | [1] |

Table 1: Computed Physicochemical Properties of (Z)-pent-2-enedial.

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis via Oxidation of (Z)-pent-2-ene-1,5-diol

A common method for the preparation of aldehydes is the oxidation of primary alcohols. Therefore, (Z)-pent-2-enedial could be synthesized from the corresponding diol, (Z)-pent-2-ene-1,5-diol.

Materials:

-

(Z)-pent-2-ene-1,5-diol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (Z)-pent-2-ene-1,5-diol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Pyridinium chlorochromate (PCC) (2.2 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional DCM.

-

The combined organic filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude (Z)-pent-2-enedial can be purified by flash column chromatography on silica gel.

Chemical Reactivity

The reactivity of (Z)-pent-2-enedial is dictated by the presence of two key functional groups: the α,β-unsaturated system and the two aldehyde moieties.

Nucleophilic Addition: The aldehyde groups are susceptible to nucleophilic attack. The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene. The regioselectivity of the addition depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (organocuprates) and thiols, typically favor 1,4-addition.

Diels-Alder Reaction: The electron-withdrawing nature of the aldehyde groups activates the carbon-carbon double bond, making (Z)-pent-2-enedial a potential dienophile in Diels-Alder reactions.

Biological Significance and Signaling Pathways

α,β-Unsaturated aldehydes are a class of reactive electrophiles that can be generated endogenously through lipid peroxidation or encountered as environmental pollutants. These compounds are known to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.

Nrf2-Keap1 Signaling Pathway

One of the most significant signaling pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway.[2][3][4] This pathway is a critical regulator of the cellular antioxidant response.

-

Under basal conditions: The transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.

-

Upon exposure to electrophiles: Electrophilic compounds like (Z)-pent-2-enedial can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.

-

Nrf2 activation: The stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.

-

Gene expression: This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

The activation of the Nrf2 pathway by α,β-unsaturated aldehydes represents a key cellular defense mechanism against oxidative and electrophilic stress.

Diagram of the Nrf2-Keap1 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 signaling pathway by an α,β-unsaturated aldehyde such as (Z)-pent-2-enedial.

Activation of the Nrf2 signaling pathway by (Z)-pent-2-enedial.

Conclusion

(Z)-pent-2-enedial is a reactive α,β-unsaturated dialdehyde (B1249045) with potential significance in both synthetic chemistry and chemical biology. While experimental data for this specific compound is limited, its chemical behavior can be predicted based on the well-established reactivity of related compounds. The proposed synthetic route via oxidation of the corresponding diol provides a viable starting point for its preparation. Furthermore, its ability to act as a Michael acceptor suggests a role in modulating cellular signaling pathways, most notably the Keap1-Nrf2 system, which is a key target in drug development for diseases associated with oxidative stress. This guide provides a framework for future research into the properties and applications of (Z)-pent-2-enedial.

References

- 1. (Z)-pent-2-enedial | C5H6O2 | CID 12294279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of Pent-2-enedial Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-enedial monosodium salt, also known as glutaconaldehyde (B1235477) sodium salt, is an organic compound with potential applications in chemical synthesis and pharmaceutical development. Its structure, featuring a conjugated aldehyde system and an ionic salt component, suggests unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the known and predicted physical properties of this compound monosodium salt, detailed experimental protocols for their determination, and a discussion of expected spectroscopic features.

Chemical Identity and Physical Properties

Limited specific experimental data for the physical properties of this compound monosodium salt is available in public literature. The information presented below is a compilation of data from chemical databases and predictions based on the compound's structure and general chemical principles.

Chemical Structure and Identification

-

IUPAC Name: sodium; (2E)-5-oxopent-2-en-1-olate[1]

-

Synonyms: Glutaconaldehyde sodium salt, this compound, monosodium salt[1][2][3]

-

Molecular Weight: 120.08 g/mol [1]

Quantitative Physical Properties

The following table summarizes the available and predicted physical properties of this compound monosodium salt. It is critical to note that properties such as melting and boiling points have not been experimentally reported in readily accessible literature and are therefore omitted.

| Property | Value/Description | Source/Rationale |

| Melting Point | Not available. As an organic salt, it is expected to have a high melting point, likely decomposing before melting. | General knowledge of organic salts. |

| Boiling Point | Not applicable. Decomposes at high temperatures. | General knowledge of organic salts. |

| Solubility | Soluble in polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), pyridine, and methanol.[2] | Experimental observation from literature.[2] |

| pKa | Not available. The enolate is the conjugate base of a dicarbonyl compound, suggesting the parent compound is weakly acidic. | General chemical principles. |

Experimental Protocols for Physical Property Determination

Due to the lack of specific published protocols for this compound monosodium salt, the following sections detail generalized, standard laboratory procedures for determining the key physical properties of organic salts.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a hygroscopic or crystalline solid like this compound monosodium salt, the capillary method is standard.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any solvent or water, as impurities can depress and broaden the melting range.[7][8][9][10] The sample should be a fine, homogeneous powder.[11]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[8][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[7] The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.[7][11]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][11]

Solubility Determination

Qualitative and quantitative solubility are fundamental properties. The following protocol outlines a general method for assessing the solubility of a compound in various solvents.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A pre-weighed amount of this compound monosodium salt (e.g., 10 mg) is placed into a series of clean, dry test tubes or vials.

-

Solvent Addition and Mixing: A known volume of the first solvent (e.g., 1 mL) is added to the first tube. The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as "soluble," "partially soluble," or "insoluble."

-

Incremental Solvent Addition (for quantitative measurement): If the compound does not fully dissolve, additional aliquots of the solvent are added, with agitation after each addition, until the solid is completely dissolved. The total volume of solvent required is recorded to calculate the solubility in mg/mL or mol/L.

-

Temperature Control: For more precise measurements, the temperature of the solvent and mixture should be controlled and recorded.

Spectroscopic Analysis

While no specific spectra for this compound monosodium salt are readily available, its structural features allow for the prediction of key spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex due to the conjugated system.

-

Aldehydic Protons: Resonances for the aldehyde protons (-CHO) are anticipated in the highly deshielded region of the spectrum, typically between δ 9-10 ppm.[12][13][14][15] These signals may show coupling to the adjacent vinyl protons.

-

Vinyl Protons: The protons on the carbon-carbon double bond are expected to appear in the range of δ 5-7 ppm. The coupling constants between these protons would be indicative of the stereochemistry (E/Z) of the double bond.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

C=O Stretching: A strong absorption band characteristic of the C=O stretching vibration of the conjugated aldehyde is expected in the region of 1685-1710 cm⁻¹.[16][17][18]

-

C=C Stretching: An absorption corresponding to the C=C double bond stretch should appear in the 1600-1650 cm⁻¹ region.

-

C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.[15]

-

C-H Bending (Olefinic): Out-of-plane bending vibrations for the vinyl C-H bonds are expected in the 700-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the analysis of the sodium salt would likely show:

-

Sodiated Molecular Ion: An ion corresponding to the intact molecule with an additional sodium atom, [M+Na]⁺, where M is the neutral this compound molecule.

-

Molecular Ion of the Anion: In negative ion mode, a peak corresponding to the deprotonated this compound anion, [M-H]⁻, would be expected.

-

Salt Clusters: It is also common to observe clusters of the salt, such as [2M+Na]⁺ in positive mode or [2M-H]⁻ in negative mode.[19]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information.

-

TGA: Would indicate the temperature at which the compound begins to decompose and could also reveal the presence of water of hydration (as in the dihydrate form) through weight loss at lower temperatures.[20][21][22]

-

DSC: Would show endothermic or exothermic transitions, such as the loss of water, phase transitions, or decomposition.[20][21][23]

Conclusion

This compound monosodium salt is a compound for which detailed physical property data is not widely published. This guide has provided the known identifying information and outlined the standard experimental procedures that can be employed to determine its key physical characteristics. The predicted spectroscopic features, based on its chemical structure, offer a valuable reference for researchers working with this and related compounds. Further experimental investigation is necessary to fully characterize the physical and chemical properties of this molecule.

References

- 1. This compound, monosodium salt | C5H5NaO2 | CID 73759912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Glutaconaldehyde - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. This compound, monosodium salt | 24290-36-6 [chemicalbook.com]

- 6. This compound, monosodium salt, CasNo.24290-36-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. athabascau.ca [athabascau.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. chem.pg.edu.pl [chem.pg.edu.pl]

- 19. geo.fu-berlin.de [geo.fu-berlin.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. web.abo.fi [web.abo.fi]

- 22. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 23. Organic molecular cages - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of Pent-2-enedial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated with an aldehyde functional group. This conjugation results in delocalization of π-electrons across the O=C-C=C framework, influencing the molecule's geometry, stability, and reactivity. Pent-2-enedial (C₅H₆O₂) features two aldehyde groups, one of which is in conjugation with the C=C double bond, making it a subject of interest for understanding the interplay of steric and electronic effects on molecular conformation.

The conformational flexibility of this compound arises from rotation around the C-C single bonds and the potential for cis/trans isomerism about the C=C double bond. These different spatial arrangements can have significant implications for the molecule's spectroscopic properties and its interactions with biological macromolecules, a key consideration in drug development.

Isomerism in this compound

This compound can exist as two geometric isomers due to the restricted rotation around the C2=C3 double bond: (E)-pent-2-enedial (trans) and (Z)-pent-2-enedial (cis).

Geometric Isomerism: (E)- and (Z)-pent-2-enedial

The (E) and (Z) isomers are distinguished by the relative orientation of the substituents on the double bond. In (E)-pent-2-enedial, the higher priority groups on each carbon of the double bond are on opposite sides. In (Z)-pent-2-enedial, they are on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For this compound, the formyl group (-CHO) has a higher priority than the hydrogen atom, and the ethyl group has a higher priority than the hydrogen atom.

Conformational Isomerism: s-cis and s-trans

Rotation around the C2-C3 single bond in the conjugated system of both (E)- and (Z)-pent-2-enedial leads to two primary planar conformations: s-trans (or transoid) and s-cis (or cisoid). The "s" refers to the single bond. In the s-trans conformer, the C=C and C=O bonds are on opposite sides of the C-C single bond, while in the s-cis conformer, they are on the same side.

Generally, for α,β-unsaturated aldehydes, the s-trans conformation is thermodynamically more stable due to reduced steric hindrance between the alkyl substituent and the carbonyl oxygen. However, the energy difference between the two conformers is typically small, and both may be populated at room temperature.

Molecular Structure and Quantitative Data

While specific experimental data for this compound is scarce, computational studies on analogous molecules like acrolein provide valuable insights into the expected geometric parameters. The following tables summarize predicted bond lengths and angles for the most stable conformers of (E)- and (Z)-pent-2-enedial based on high-level ab initio calculations of similar structures.

Table 1: Predicted Bond Lengths (Å) for this compound Isomers

| Bond | (E)-pent-2-enedial (s-trans) | (Z)-pent-2-enedial (s-trans) |

| C1=O1 | 1.21 | 1.21 |

| C2=C3 | 1.34 | 1.34 |

| C1-C2 | 1.48 | 1.48 |

| C3-C4 | 1.51 | 1.51 |

| C4-C5 | 1.54 | 1.54 |

| C5=O2 | 1.22 | 1.22 |

| C-H (aldehyde) | 1.11 | 1.11 |

| C-H (vinyl) | 1.09 | 1.09 |

| C-H (alkyl) | 1.10 | 1.10 |

Table 2: Predicted Bond Angles (°) for this compound Isomers

| Angle | (E)-pent-2-enedial (s-trans) | (Z)-pent-2-enedial (s-trans) |

| O1=C1-C2 | 124 | 124 |

| C1-C2=C3 | 121 | 122 |

| C2=C3-C4 | 125 | 127 |

| C3-C4-C5 | 112 | 112 |

| C4-C5=O2 | 123 | 123 |

| H-C1=O1 | 116 | 116 |

| H-C2=C1 | 115 | 115 |

| H-C3=C2 | 118 | 118 |

Conformational Energy and Rotational Barriers

The relative energies of the different conformers and the energy barriers to their interconversion are critical for understanding the molecule's dynamics. For acrolein, the simplest α,β-unsaturated aldehyde, the s-trans conformer is more stable than the s-cis conformer by approximately 2 kcal/mol.[1] A similar trend is expected for this compound, with the s-trans conformer being the global minimum.

The rotational barrier for the interconversion between the s-cis and s-trans conformers of acrolein has been experimentally determined to be around 5-7 kcal/mol. This relatively low barrier indicates that at room temperature, the molecule can readily interconvert between these conformations.

Table 3: Predicted Relative Energies and Rotational Barriers (kcal/mol)

| Parameter | (E)-pent-2-enedial | (Z)-pent-2-enedial |

| Relative Energy (s-cis vs. s-trans) | ~2.0 - 2.5 | ~2.5 - 3.0 |

| Rotational Barrier (s-trans -> s-cis) | ~5.0 - 7.0 | ~5.5 - 7.5 |

Experimental Protocols for Structural Determination

The precise determination of the molecular structure and conformation of a molecule like this compound in the gas phase is typically achieved through a combination of microwave spectroscopy and gas-phase electron diffraction, often supplemented by high-level computational chemistry.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The resulting rotational spectrum is highly sensitive to the molecule's moments of inertia, from which a very precise molecular structure can be derived.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

-

Detection: The absorption of microwaves is detected, and a rotational spectrum is recorded.

-

Spectral Analysis: The frequencies of the rotational transitions are analyzed to determine the rotational constants (A, B, and C).

-

Structure Determination: The rotational constants for multiple isotopologues (e.g., containing ¹³C or ¹⁸O) are used to precisely determine the bond lengths and angles of the molecule.

Gas-Phase Electron Diffraction (GED)

Principle: GED involves scattering a high-energy beam of electrons off a gaseous sample of molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule.

Methodology:

-

Sample Introduction: A jet of gaseous this compound is introduced into the path of an electron beam in a vacuum chamber.

-

Electron Scattering: The high-energy electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed to generate a radial distribution curve.

-

Structure Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for different molecular geometries. The bond lengths, angles, and torsional angles are refined to achieve the best fit between the experimental and theoretical data.

Computational Chemistry

Principle: Computational chemistry methods, such as ab initio and density functional theory (DFT), are used to calculate the electronic structure and energy of a molecule. These calculations can predict molecular geometries, conformational energies, and rotational barriers.

Methodology:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Method Selection: An appropriate level of theory and basis set are chosen for the calculations (e.g., MP2, CCSD(T) with a basis set like aug-cc-pVTZ).

-

Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find the stable conformers.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

-

Potential Energy Surface Scan: To determine rotational barriers, the energy is calculated as a function of the dihedral angle of interest (e.g., the C1-C2-C3-C4 dihedral angle).

Conclusion

The molecular structure and conformation of this compound are governed by a combination of electronic and steric factors. The molecule exists as (E) and (Z) geometric isomers, each of which can adopt s-cis and s-trans conformations. Based on data from analogous systems, the (E)-s-trans conformer is predicted to be the most stable. The relatively low barrier to rotation around the C-C single bonds suggests that multiple conformations are accessible at ambient temperatures. A definitive and high-resolution understanding of the geometry and conformational dynamics of this compound will ultimately require dedicated experimental studies using techniques such as microwave spectroscopy and gas-phase electron diffraction, guided and supported by high-level computational chemistry. Such knowledge is fundamental for elucidating its reaction mechanisms and potential biological activity.

References

An In-depth Technical Guide to the Isomers of Pent-2-enedial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pent-2-enedial, a five-carbon dialdehyde (B1249045) with a carbon-carbon double bond. Due to the presence of this double bond, this compound primarily exists as two geometric isomers: (E)-pent-2-enedial and (Z)-pent-2-enedial. This document outlines their nomenclature, structural properties, and provides generalized experimental protocols for their synthesis and characterization, drawing upon established methods for analogous α,β-unsaturated aldehydes.

Isomers of this compound

The principal isomers of this compound are the geometric isomers, also known as cis-trans or E/Z isomers. This isomerism arises from the restricted rotation around the C2-C3 double bond. The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. According to the Cahn-Ingold-Prelog priority rules, the aldehyde group (-CHO) has a higher priority than the ethyl group at C3, and the aldehyde group has a higher priority than the hydrogen at C2.

A summary of the quantitative data for these isomers is presented in the table below.

| Property | (E)-pent-2-enedial | (Z)-pent-2-enedial |

| IUPAC Name | (2E)-pent-2-enedial | (2Z)-pent-2-enedial |

| Molecular Formula | C₅H₆O₂ | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol | 98.10 g/mol [1] |

| Canonical SMILES | C(\C=C\C=O)C=O | C(/C=C/C=O)C=O |

| InChIKey | NEOPYIBVKJWHMN-SNAWJCMRSA-N | NEOPYIBVKJWHMN-UPHRSURJSA-N[1] |

Experimental Protocols

General Synthesis of α,β-Unsaturated Aldehydes via Aldol (B89426) Condensation

This protocol outlines a general procedure for the synthesis of α,β-unsaturated aldehydes, which can be adapted for the synthesis of this compound isomers.

Materials:

-

Starting aldehyde (e.g., propanal)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst (e.g., hydrochloric acid)

-

Solvent (e.g., ethanol, water)

-

Dehydrating agent (e.g., heat, acid catalyst)

-

Standard laboratory glassware for reaction, extraction, and purification (e.g., round-bottom flask, separatory funnel, distillation apparatus)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A solution of the starting aldehyde in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: The flask is cooled in an ice bath, and the base or acid catalyst is added dropwise with continuous stirring.

-

Aldol Addition: The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for a specified period to facilitate the aldol addition reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Once the aldol addition is complete, the reaction is quenched by neutralizing the catalyst with an appropriate acid or base.

-

Dehydration: The aldol addition product is then dehydrated to form the α,β-unsaturated aldehyde. This is typically achieved by heating the reaction mixture, often with the addition of an acid catalyst.

-

Workup: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield the desired α,β-unsaturated aldehyde. The separation of E and Z isomers may require careful chromatographic techniques.

Characterization of this compound Isomers

The characterization of the (E) and (Z) isomers of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the (E) and (Z) isomers are expected to show distinct differences, particularly in the coupling constants of the vinylic protons. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond. The (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-protons. The chemical shifts of the aldehydic protons would also likely differ between the two isomers.

-

¹³C NMR: The carbon NMR spectra would also show differences in the chemical shifts of the carbons involved in the double bond and the carbonyl carbons, reflecting the different electronic environments in the two isomers.

Infrared (IR) Spectroscopy:

Both isomers would show characteristic strong absorption bands for the C=O stretching of the aldehyde groups (typically in the range of 1680-1705 cm⁻¹) and the C=C stretching of the alkene (around 1600-1650 cm⁻¹). The C-H stretching of the aldehyde proton would appear around 2720-2820 cm⁻¹. Subtle differences in the fingerprint region may be used to distinguish the isomers.

Mass Spectrometry (MS):

Both isomers will have the same molecular ion peak corresponding to their molecular weight. The fragmentation patterns may show some differences that could aid in their identification.

Mandatory Visualizations

Caption: Relationship between this compound and its geometric isomers.

Caption: Generalized experimental workflow for isomer synthesis and characterization.

References

Spectroscopic data for Pent-2-enedial (NMR, IR, Mass Spec)

Predicted Spectroscopic Data for (E)-Pent-2-enedial

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-Pent-2-enedial. These predictions are based on computational models and an analysis of the molecule's structure.

Predicted ¹H NMR Data for (E)-Pent-2-enedial

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 9.5 - 9.7 | d | ~7.5 |

| H2 | 6.2 - 6.4 | ddd | ~15.5, ~7.5, ~1.5 |

| H3 | 6.9 - 7.1 | dt | ~15.5, ~5.0 |

| H4 | 3.4 - 3.6 | ddd | ~7.0, ~5.0, ~1.5 |

| H5 | 9.7 - 9.9 | t | ~1.5 |

Predicted ¹³C NMR Data for (E)-Pent-2-enedial

| Carbon | Chemical Shift (ppm) |

| C1 | 193 - 196 |

| C2 | 135 - 138 |

| C3 | 150 - 153 |

| C4 | 45 - 48 |

| C5 | 200 - 203 |

Predicted IR Spectroscopy Data for (E)-Pent-2-enedial

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O (aldehyde) | 1680 - 1705 | Strong |

| C=C (alkene) | 1620 - 1640 | Medium |

| C-H (alkene) | 3010 - 3040 | Medium |

| C-H (alkane) | 2850 - 2960 | Medium |

Predicted Mass Spectrometry Data for (E)-Pent-2-enedial

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 40 | [M]⁺ |

| 97 | 100 | [M-H]⁺ |

| 69 | 80 | [M-CHO]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

| 29 | 70 | [CHO]⁺ |

Experimental Spectroscopic Data for (E)-2-Pentenal

As a structurally similar compound, the experimental data for (E)-2-Pentenal provides a valuable reference.

¹H NMR Data for (E)-2-Pentenal

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde H | 9.51 | d | 7.9 |

| Vinylic H (α to C=O) | 6.13 | ddd | 15.6, 7.9, 1.6 |

| Vinylic H (β to C=O) | 6.86 | dt | 15.6, 6.8 |

| Methylene H | 2.31 | quintet | 7.2 |

| Methyl H | 1.10 | t | 7.5 |

IR Spectroscopy Data for (E)-2-Pentenal

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | ~1690 | Strong |

| C=C (alkene) | ~1640 | Medium |

| C-H (aldehyde) | ~2730 | Medium |

Mass Spectrometry Data for (E)-2-Pentenal

| m/z | Relative Intensity (%) | Proposed Fragment |

| 84 | 65 | [M]⁺ |

| 83 | 100 | [M-H]⁺ |

| 55 | 95 | [M-CHO]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 29 | 50 | [CHO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard 1D experiments are typically run first, followed by 2D experiments (e.g., COSY, HSQC, HMBC) if further structural elucidation is required.[1]

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[3]

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): For a pure liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

-

Sample Preparation (Solid): A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution of the solid in a volatile solvent can be evaporated on a salt plate to leave a thin film.[5]

-

Data Acquisition: The sample is placed in the path of the IR beam in an FTIR spectrometer.[5] A background spectrum (of air or the solvent) is first recorded and then automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber (in cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups in the molecule.[6]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).[7] Non-volatile samples can be introduced using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8]

-

Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, and Chemical Ionization (CI), a softer technique that often preserves the molecular ion.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[7] The fragmentation pattern provides valuable information about the structure of the molecule.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, and MS spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Enigmatic Presence of Pent-2-enedial in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-enedial, also known as glutaconaldehyde, is a reactive α,β-unsaturated dialdehyde (B1249045). While not a primary metabolite, its natural occurrence is intrinsically linked to lipid peroxidation, a fundamental process of oxidative damage in biological systems. This technical guide provides an in-depth exploration of the natural occurrence of this compound and its derivatives, detailing its formation, known and potential biological activities, and the analytical methodologies for its detection and quantification. Particular emphasis is placed on its role as a biomarker of oxidative stress and its potential as a modulator of cellular signaling pathways, offering insights for researchers in drug development and related scientific fields.

Introduction

This compound (C₅H₆O₂) is a five-carbon dialdehyde characterized by a carbon-carbon double bond between the second and third carbons. Its chemical structure imparts significant reactivity, particularly as a Michael acceptor, allowing it to readily form adducts with cellular nucleophiles such as proteins and DNA. The natural occurrence of this compound is not as a constitutively expressed metabolite but rather as a secondary product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids. This process is a hallmark of cellular stress and is implicated in a wide range of physiological and pathological conditions.

Understanding the natural occurrence and biological implications of this compound is crucial for several reasons. Firstly, as a product of lipid peroxidation, its presence and concentration can serve as a valuable biomarker for oxidative stress in various biological systems, from plants to animals. Secondly, its high reactivity suggests a potential role in modulating cellular signaling pathways, particularly those involved in stress responses. This has significant implications for drug development, as targeting pathways influenced by such reactive aldehydes could offer novel therapeutic strategies.

This guide will synthesize the current knowledge on this compound, presenting quantitative data where available, detailing experimental protocols for its analysis, and visualizing the key biological pathways in which it is implicated.

Natural Occurrence and Formation

The primary route to the natural formation of this compound is through the non-enzymatic peroxidation of polyunsaturated fatty acids (PUFAs), a process initiated by reactive oxygen species (ROS).

Lipid Peroxidation in Biological Membranes

Under conditions of oxidative stress, ROS can abstract a hydrogen atom from a methylene (B1212753) group in a PUFA, initiating a chain reaction. This leads to the formation of lipid hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes such as malondialdehyde (MDA) and this compound (glutaconaldehyde).[1][2] This process is prevalent in cellular membranes, where the high concentration of PUFAs makes them susceptible to oxidative damage.

Occurrence in Plants under Stress

Plants, being sessile organisms, are frequently exposed to various environmental stresses such as drought, salinity, and heavy metal toxicity, all of which can induce the overproduction of ROS and subsequent lipid peroxidation.[3][4][5] Consequently, this compound, along with other aldehydes, can accumulate in plant tissues under these conditions and is considered a biomarker for oxidative stress.[6][7][8][9] While specific quantitative data for this compound in stressed plants is limited, studies on related aldehydes like malondialdehyde (MDA) show a significant increase under stress conditions.

Formation in Edible Oils

Edible oils, rich in PUFAs, are susceptible to lipid peroxidation during processing, storage, and particularly during heating at high temperatures (e.g., frying).[10][11] This leads to the formation of a complex mixture of volatile and non-volatile compounds, including this compound, which can affect the oil's sensory properties and nutritional quality. Some studies have quantified the levels of various aldehydes in heated oils, although specific data for this compound remains less common than for other aldehydes.[12][13]

Quantitative Data

Quantitative data on the natural occurrence of this compound is sparse, with most studies focusing on the more commonly measured lipid peroxidation product, malondialdehyde (MDA). However, the available information and data on related compounds provide a valuable context.

| Sample Type | Compound | Concentration Range | Stress/Condition | Reference |

| Tobacco Roots | Malondialdehyde | ~2-4 nmol/g FW (normal) | Aluminum Stress | [7] |

| Tobacco Roots | α,β-unsaturated aldehydes (general) | ~1 nmol/g FW (normal), increases under stress | Aluminum Stress | [7] |

| Barley Plants | Glutaraldehyde (applied) | 0.005 - 0.1% (v/v) | Exogenous Application | [2][6] |

| Heated Edible Oils | Various Aldehydes | Varies significantly with oil type and heating time | Thermal Stress (Frying) | [12][13] |

| Human Plasma | Malondialdehyde | 0.93 ± 0.39 µM | Normal Physiological Level | [14] |

Table 1: Quantitative Data on this compound (Glutaconaldehyde) and Related Aldehydes in Biological and Food Samples. FW = Fresh Weight.

Biological Activities and Signaling Pathways

As a reactive electrophile, this compound is expected to interact with cellular nucleophiles, thereby influencing various biological processes. The primary mechanism of action for α,β-unsaturated aldehydes is through the covalent modification of proteins, particularly on cysteine residues.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[15][16] The stabilized Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound is pending, it is highly probable that it can activate the Nrf2 pathway in a similar manner to other α,β-unsaturated aldehydes.[3][9][17][18][19]

Other Potential Signaling Pathways

Beyond the Keap1-Nrf2 axis, α,β-unsaturated aldehydes have been implicated in the modulation of other signaling pathways, often in a context-dependent manner. These include pathways involved in inflammation, apoptosis, and cell proliferation.[12][16][20][21][22] The ability of this compound to form adducts with a variety of proteins suggests that it could have pleiotropic effects on cellular signaling.

Experimental Protocols

The detection and quantification of this compound in complex biological matrices present analytical challenges due to its reactivity and potential for artifactual formation. The following sections outline general methodologies that can be adapted for the analysis of this compound.

Extraction of Aldehydes from Plant Tissues

Objective: To extract aldehydes from plant tissues for subsequent analysis.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., methanol, ethanol, or acetonitrile)

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of cold extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 20 minutes with intermittent vortexing.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

Extraction of Aldehydes from Edible Oils

Objective: To extract aldehydes from edible oils for analysis.

Materials:

-

Edible oil sample

-

Extraction solvent (e.g., hexane)

-

Saturated sodium bisulfite solution

-

Methanol

-

Separatory funnel

-

Anhydrous sodium sulfate

Protocol:

-

Dissolve a known amount of the oil sample in hexane.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a saturated sodium bisulfite solution in a methanol-water mixture.[23][24]

-

Shake the funnel vigorously for 2 minutes and allow the layers to separate. The aldehyde-bisulfite adducts will partition into the aqueous-methanolic layer.

-

Collect the lower aqueous-methanolic layer.

-

The aldehydes can be regenerated from the bisulfite adducts by basification (e.g., with NaOH) and then extracted back into an organic solvent for analysis.[23]

Quantification by HPLC-UV/DAD

Objective: To quantify this compound after derivatization.

Principle: Aldehydes are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily detected by UV-Vis spectroscopy.[14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

-

A: Water

-

B: Acetonitrile

-

Gradient elution program

Protocol:

-

To the extracted sample, add an acidic solution of DNPH in acetonitrile.

-

Allow the derivatization reaction to proceed at room temperature or with gentle heating.

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Monitor the elution of the this compound-DNPH derivative at its maximum absorbance wavelength (typically around 360 nm).

-

Quantify the concentration by comparing the peak area to a calibration curve prepared with this compound standards.

Analysis by GC-MS with Derivatization

Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry.

Principle: For GC-MS analysis, volatile aldehydes are often derivatized to increase their thermal stability and improve chromatographic separation. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[8][25][26]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for aldehyde analysis (e.g., DB-5ms)

Protocol:

-

The extracted sample is derivatized with PFBHA. This can be done in solution or using headspace solid-phase microextraction (SPME) with on-fiber derivatization for volatile aldehydes.[25][27]

-

The derivatized sample is injected into the GC-MS.

-

The separation is performed using a suitable temperature program.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Identification is based on the retention time and the mass spectrum of the this compound-PFBHA derivative. Quantification is achieved by comparing the peak area to that of a standard.

Conclusion and Future Perspectives

This compound, or glutaconaldehyde, emerges from the landscape of natural products not as a primary metabolite but as a significant indicator and potential effector of oxidative stress. Its formation through lipid peroxidation in plants under duress and in heated edible oils underscores its relevance in both plant biology and food science. While quantitative data specifically for this compound remains limited, the established methodologies for aldehyde analysis provide a clear path forward for its comprehensive investigation.

The high reactivity of this compound strongly suggests its involvement in cellular signaling, particularly in the activation of the Keap1-Nrf2 antioxidant response pathway. This positions this compound and its derivatives as molecules of interest for drug development, where modulation of such pathways is a key therapeutic strategy.

Future research should focus on:

-

Developing and validating specific and sensitive analytical methods for the routine quantification of this compound in diverse biological and food matrices.

-

Conducting comprehensive studies to determine the concentration of this compound in various plants under different stress conditions and in a wider range of processed foods.

-

Elucidating the specific molecular targets of this compound and confirming its direct role in the activation of the Keap1-Nrf2 and other signaling pathways.

-

Investigating the potential therapeutic applications of modulating this compound levels or its downstream effects.

By addressing these research gaps, a clearer understanding of the enigmatic role of this compound in nature will be achieved, potentially unlocking new avenues for improving plant resilience, ensuring food safety, and developing novel therapeutic interventions.

References

- 1. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcmas.com [ijcmas.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxic aldehyde generation in and food uptake from culinary oils during frying practices: peroxidative resistance of a monounsaturate-rich algae oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxic aldehydes in cooking vegetable oils: Generation, toxicity and disposal methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 18. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liquid-liquid extraction for the enrichment of edible oils with phenols from olive leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. search.lib.keio.ac.jp [search.lib.keio.ac.jp]

- 25. researchgate.net [researchgate.net]

- 26. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of highly reactive molecules characterized by a carbon-carbon double bond conjugated to an aldehyde group. This structural motif renders them potent electrophiles, capable of undergoing Michael addition with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This reactivity is the linchpin of their diverse biological activities, which range from profound cytotoxicity to the activation of critical cytoprotective signaling pathways. Endogenously, they are generated as byproducts of lipid peroxidation, while exogenously they are encountered as environmental pollutants and components of certain foods and drugs.[1][3] Their dual nature as both toxins and signaling molecules has made them a subject of intense research, particularly in the fields of toxicology, pharmacology, and drug development. This guide provides an in-depth technical overview of the core biological activities of α,β-unsaturated aldehydes, focusing on their mechanisms of action, impact on key cellular signaling pathways, and the experimental methodologies used to assess their effects.

Core Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism through which α,β-unsaturated aldehydes exert their biological effects is through their role as Michael acceptors.[2][4][5] The electron-withdrawing nature of the aldehyde group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[6] In a biological context, the most prominent nucleophiles are the sulfhydryl groups of cysteine residues within proteins. The reaction, a 1,4-conjugate addition, results in the formation of a stable covalent bond, leading to the modification of the target protein.[7][8] This irreversible modification can alter the protein's structure, function, and interactions with other molecules, thereby triggering a cascade of downstream cellular events.[9]

Quantitative Data on Biological Activity

The biological potency of α,β-unsaturated aldehydes can vary significantly depending on their chemical structure, the specific biological endpoint being measured, and the cell type under investigation. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Cytotoxicity of Selected α,β-Unsaturated Aldehydes

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Formaldehyde | Huh7-25-CD81 | MTT | ~12.5 (calculated from dilution factor) | [8] |

| Glutaraldehyde | Huh7-25-CD81 | MTT | ~3.4 (calculated from dilution factor) | [8] |

| Compound 4 | MDA-MB231 | Not Specified | 59.90 ± 3.9 | [10] |

| Compound 5 | MDA-MB231 | Not Specified | Not Specified | [10] |

| Compound 10 | MDA-MB231 | Not Specified | 35.40 ± 4.2 | [10] |

| Compound 12 | MDA-MB231 | Not Specified | 78.71 ± 8.3 | [10] |

| Compound 2 | A549 | Not Specified | < 3.9 µg/mL | [11] |

| Compound 4 | A549 | Not Specified | < 3.9 µg/mL | [11] |

| Compound 10 | A549 | Not Specified | < 3.9 µg/mL | [11] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Table 2: Enzyme Inhibition by α,β-Unsaturated Carbonyl Derivatives

| Compound Class | Target Enzyme | Inhibition Type | IC50/K_i | Reference |

| Cyclohexanone (B45756) Derivatives | Acetylcholinesterase (AChE) | Not Specified | 0.037 µM (for compound 3o) | [12] |

| Cyclohexanone Derivatives | Butyrylcholinesterase (BuChE) | Not Specified | Not Specified | [12] |

| Chalcones | Not Specified | Antifungal | Not Specified | [13] |

| α,β-Unsaturated Aldehydes | Aldehyde Dehydrogenase (ALDH) | Substrate Inhibition | Not Specified | [14] |

Key Signaling Pathways Modulated by α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are potent modulators of several key signaling pathways that regulate cellular stress responses, inflammation, and survival.

The Keap1-Nrf2 Pathway: A Master Regulator of the Antioxidant Response

The Keap1-Nrf2 pathway is a critical defense mechanism against oxidative and electrophilic stress.[15][16] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9][17] Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles.[9] α,β-Unsaturated aldehydes can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[16] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[16][17]

The NF-κB Pathway: A Complex Role in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[2][3] The activity of α,β-unsaturated aldehydes on this pathway is complex and appears to be concentration-dependent.[2][3] At low concentrations (e.g., 0.1-1 µM of 4-hydroxynonenal (B163490) or 4-HNE), these aldehydes can activate the NF-κB pathway.[3][18] This is thought to occur through the modification of components of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[2][3] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18]

Conversely, at higher concentrations (e.g., >5 µM of 4-HNE), α,β-unsaturated aldehydes can inhibit NF-κB signaling.[3] This inhibitory effect is likely due to the direct modification of NF-κB subunits or IKK, preventing their proper function.[1][3]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[19] α,β-Unsaturated aldehydes can activate these pathways, often as a result of the cellular stress they induce.[7] For example, 4-HNE has been shown to increase the phosphorylation of p38 and activate JNK in certain cell types.[2] The activation of these pathways can contribute to both the cytotoxic and the signaling effects of these aldehydes.

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of α,β-unsaturated aldehydes. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][20]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[22]

-

Prepare serial dilutions of the α,β-unsaturated aldehyde in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.[22]

-

Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[22]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[22]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[22]

-

Measure the absorbance at 570 nm using a microplate reader.[22]

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Assessment of MAPK Pathway Activation: Western Blotting

Western blotting is a widely used technique to detect and quantify the phosphorylation status of MAPK proteins, which is indicative of their activation.[19][23]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., p-ERK, ERK).

-

Materials:

-

Cells and α,β-unsaturated aldehyde for treatment

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total MAPK proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: After treatment with the α,β-unsaturated aldehyde, wash cells with ice-cold PBS and lyse with RIPA buffer.[19][24] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19][24]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19][24]

-

Incubate the membrane with the primary antibody overnight at 4°C.[19]

-

Wash the membrane with TBST.[24]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23][24]

-

Wash the membrane with TBST.[24]

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total MAPK proteins. Normalize the phosphorylated protein levels to the total protein levels.

Assessment of Nrf2 Activation: ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).[17][22]

-

Principle: Cells are transfected with a plasmid containing the luciferase gene driven by an ARE promoter. Activation of Nrf2 by an α,β-unsaturated aldehyde leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

Cells of interest

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well white, clear-bottom plate

-

α,β-Unsaturated aldehyde compound

-

Positive control (e.g., sulforaphane)

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.[22]

-

After 24 hours, re-seed the transfected cells into a 96-well plate and allow them to attach overnight.[22]

-

Treat the cells with various concentrations of the α,β-unsaturated aldehyde, a positive control, and a vehicle control.

-

Incubate for 12-24 hours.[22]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated control.

Conclusion

α,β-Unsaturated aldehydes represent a fascinating and complex class of molecules whose biological activities are intimately linked to their inherent chemical reactivity. Their ability to covalently modify proteins through Michael addition underpins their roles in both cellular damage and the activation of adaptive stress response pathways. For researchers in toxicology, understanding these mechanisms is crucial for assessing the risks associated with exposure to these compounds. For drug development professionals, the electrophilic nature of α,β-unsaturated aldehydes offers a powerful tool for the design of covalent inhibitors that can achieve high potency and selectivity. However, the potential for off-target effects and cytotoxicity necessitates a careful and thorough evaluation of their biological activity. The experimental protocols and signaling pathway overviews provided in this guide offer a foundational framework for the investigation and harnessing of the potent biological activities of α,β-unsaturated aldehydes.

References

- 1. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

- 16. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. benchchem.com [benchchem.com]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Pent-2-enedial: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-enedial, an α,β-unsaturated dialdehyde (B1249045), possesses a unique chemical structure that suggests a high degree of reactivity and potential utility as a versatile intermediate in organic synthesis, including pharmaceutical and agrochemical development. However, a comprehensive understanding of its stability and degradation pathways is critical for its practical application, ensuring product quality, safety, and efficacy. This technical guide provides a thorough examination of the known and anticipated stability characteristics and degradation mechanisms of this compound. Due to the limited direct research on this specific molecule, this guide draws upon established principles of organic chemistry and data from analogous compounds, such as glutaraldehyde (B144438) and malondialdehyde, to provide a predictive framework for its behavior. This document outlines key factors influencing its stability, proposes potential degradation pathways, and furnishes detailed, adaptable experimental protocols for its assessment.

Introduction

This compound is a five-carbon dialdehyde featuring a carbon-carbon double bond in conjugation with one of the aldehyde groups. This arrangement of functional groups, specifically the α,β-unsaturated aldehyde moiety, confers significant reactivity to the molecule. The electrophilic nature of both the carbonyl carbons and the β-carbon of the unsaturated system makes this compound susceptible to a variety of nucleophilic attacks and other chemical transformations.

Understanding the stability of this compound is paramount for its handling, storage, and application in sensitive processes like drug development. Degradation can lead to loss of potency, formation of impurities with potential toxicity, and unpredictable reaction kinetics. This guide aims to provide a foundational understanding for researchers to anticipate and control the stability of this compound and related compounds.

Physicochemical Properties

While extensive experimental data for this compound is scarce, its basic properties can be computed or inferred from its structure and comparison with related molecules.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | PubChem |

| Molecular Weight | 98.10 g/mol | PubChem |

| IUPAC Name | (2E)-pent-2-enedial | - |

| CAS Number | 24290-36-6 (monosodium salt) | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in water and organic solvents | Inferred |

Stability Profile

The stability of this compound is intrinsically linked to its reactive functional groups. Several factors are anticipated to influence its shelf-life and compatibility with different environments.

Factors Influencing Stability

-

pH: The reactivity of aldehydes is often pH-dependent. In acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. In basic conditions, enolate formation can occur, potentially leading to aldol-type condensation reactions and polymerization.

-

Temperature: Elevated temperatures are expected to accelerate degradation reactions, such as polymerization, oxidation, and hydrolysis.[2][3] For analogous compounds like glutaraldehyde, temperature is a significant factor in its degradation.[2][3]

-

Light: Like many organic compounds with conjugated systems, this compound may be susceptible to photochemical reactions, including isomerization and polymerization, upon exposure to UV or visible light.

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the aldehyde functional groups, potentially forming carboxylic acids or other oxidation products.

-

Presence of Nucleophiles: As a potent electrophile, this compound will readily react with nucleophiles. The presence of amines, thiols, or even water can lead to adduct formation and degradation. For instance, glutaraldehyde is known to react with primary amines and thiol groups.

Postulated Degradation Pathways

Based on the chemistry of α,β-unsaturated aldehydes and dialdehydes like glutaraldehyde and malondialdehyde, several degradation pathways for this compound can be proposed.

Polymerization

Due to the presence of two reactive aldehyde groups and a conjugated double bond, this compound is highly susceptible to polymerization, especially under basic conditions or at elevated temperatures. This can occur via aldol (B89426) condensation reactions, where the enolate of one molecule attacks a carbonyl group of another.

Oxidation

The aldehyde functional groups are susceptible to oxidation to carboxylic acids, particularly in the presence of air or other oxidizing agents. This would lead to the formation of 2-pentenedioic acid derivatives.

Michael Addition

The β-carbon of the α,β-unsaturated system is electrophilic and can undergo Michael addition with various nucleophiles. For example, reaction with water could lead to the formation of a β-hydroxy dialdehyde.

Cannizzaro-type Reactions

In the absence of α-hydrogens on one of the carbonyls (not the case for this compound) or under strongly basic conditions, disproportionation reactions similar to the Cannizzaro reaction could potentially occur, though this is less likely than polymerization.

Analogy with Glutaraldehyde and Malondialdehyde Degradation

-

Glutaraldehyde: In aqueous solutions, glutaraldehyde exists in equilibrium with its hydrate (B1144303) and cyclic hemiacetal forms. It can polymerize via aldol condensation. Under certain environmental conditions, it can degrade to carbon dioxide or 1,5-pentanediol.[4]

-

Malondialdehyde: This is a product of lipid peroxidation and is known to be highly reactive.[1][5] It readily forms adducts with proteins and DNA, which is a form of degradation and a mechanism of its toxicity.[1][5]